molecular formula C11H15BrClN B2404869 {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride CAS No. 1955499-24-7

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride

Cat. No. B2404869
CAS RN: 1955499-24-7
M. Wt: 276.6
InChI Key: NSKOKZZJONKKTD-UHFFFAOYSA-N
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Description

“{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride” is a chemical compound with the empirical formula C10H12BrN · HCl . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride” is 262.57 . The SMILES string representation of the molecule is BrC1=CC=C(C=C1)C2(CN)CC2.Cl .


Physical And Chemical Properties Analysis

“{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride” is a solid . The flash point is not applicable .

Scientific Research Applications

  • Cyclopropenone Oximes : A study by Yoshida et al. (1988) examined the preparation of cyclopropenone oxime hydrochlorides, including derivatives from (2-bromophenyl)methanamine. These compounds, when reacted with isocyanates, yield diazaspiro[2.3]hexenones, indicating potential utility in organic synthesis (Yoshida et al., 1988).

  • Synthesis of Antidepressant Sertraline : Vukics et al. (2002) reported an industrial synthesis of sertraline hydrochloride, an effective antidepressant. The process involves a stable intermediate N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, derived from the corresponding tetralone. This highlights the pharmaceutical application of related compounds (Vukics et al., 2002).

  • Bromine–Lithium Exchange in Isothiocyanatoalkyl Benzenes : Kobayashi et al. (2013) investigated the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from (2-bromophenyl)methanamine, with butyllithium. This reaction leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, demonstrating its utility in the synthesis of heterocyclic compounds (Kobayashi et al., 2013).

  • Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine. This compound was characterized spectroscopically, indicating its potential in materials science or pharmaceutical research (Shimoga et al., 2018).

  • Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) explored the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with substituents like cyclopropyl. These compounds showed marked inhibitory activity against retroviruses, indicating potential applications in antiviral therapy (Hocková et al., 2003).

properties

IUPAC Name

[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOKZZJONKKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride

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